N-(2H-1,3-benzodioxol-5-yl)-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide
Description
N-(2H-1,3-benzodioxol-5-yl)-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide is a synthetic small molecule featuring a pyrrolidine carboxamide core substituted with a pyrimidin-2-yloxy group at the 3-position and a 1,3-benzodioxol-5-yl group at the N-terminus. The 1,3-benzodioxole moiety is a common pharmacophore in medicinal chemistry, often associated with enhanced metabolic stability and binding affinity due to its electron-rich aromatic system .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-pyrimidin-2-yloxypyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4/c21-16(19-11-2-3-13-14(8-11)23-10-22-13)20-7-4-12(9-20)24-15-17-5-1-6-18-15/h1-3,5-6,8,12H,4,7,9-10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFGHECNCSCCQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC=N2)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into three key components:
- Pyrrolidine core : Serves as the central scaffold.
- Benzodioxol-5-yl carboxamide : Introduced via amide coupling at the pyrrolidine nitrogen.
- Pyrimidin-2-yloxy ether : Installed at the pyrrolidine C3 position through nucleophilic substitution or Mitsunobu reaction.
Synthetic Route Design
Synthesis of Pyrrolidine-3-ol
Pyrrolidine-3-ol serves as the starting material for introducing the pyrimidin-2-yloxy group. Commercial availability or synthesis via reduction of proline derivatives is typical.
Key Reaction:
$$
\text{Proline} \xrightarrow{\text{LiAlH}_4} \text{Pyrrolidine-3-ol} \quad \text{(Yield: ~75%)}
$$
Protection of the Hydroxyl Group
To prevent undesired side reactions during subsequent steps, the C3 hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether.
Procedure:
- Dissolve pyrrolidine-3-ol (1.0 eq) in dry DCM.
- Add imidazole (1.2 eq) and TBSCl (1.1 eq).
- Stir at 25°C for 12 hours.
- Purify via column chromatography (hexane:EtOAc = 8:2).
Amide Coupling at the Pyrrolidine Nitrogen
The secondary amine of pyrrolidine is coupled with benzodioxol-5-yl carbonyl chloride to form the carboxamide.
Reaction Conditions:
| Reagent | Quantity | Solvent | Temperature | Time |
|---|---|---|---|---|
| TBS-protected pyrrolidine | 1.0 eq | Dry THF | 0°C → 25°C | 24 h |
| Benzodioxol-5-yl carbonyl chloride | 1.2 eq | |||
| DIPEA | 2.5 eq |
Mechanism :
$$
\text{R}2\text{NH} + \text{R'COCl} \xrightarrow{\text{Base}} \text{R}2\text{N-C(O)-R'} + \text{HCl}
$$
Deprotection of the TBS Ether
The silyl protecting group is removed to regenerate the hydroxyl group.
Procedure:
- Dissolve the TBS-protected intermediate in THF.
- Add tetrabutylammonium fluoride (TBAF, 1.5 eq).
- Stir at 25°C for 3 hours.
- Purify via silica gel chromatography (EtOAc:MeOH = 9:1).
Etherification with Pyrimidin-2-yl Group
The C3 hydroxyl group undergoes nucleophilic aromatic substitution with 2-chloropyrimidine.
Optimization Table:
| Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Cs$$2$$CO$$3$$ | DMF | 90°C | 12 h | 60% |
| K$$2$$CO$$3$$ | DMSO | 100°C | 18 h | 45% |
| NaH | THF | 0°C → 25°C | 6 h | 30% |
Preferred Conditions :
$$
\text{Pyrrolidine-3-ol intermediate} + \text{2-chloropyrimidine} \xrightarrow{\text{Cs}2\text{CO}3, \text{DMF}, 90^\circ\text{C}} \text{Target compound} \quad \text{(Yield: 60%)}
$$
Alternative Synthetic Pathways
Mitsunobu Reaction for Ether Formation
If 2-hydroxypyrimidine is accessible, the Mitsunobu reaction offers higher regioselectivity.
Reaction Scheme:
$$
\text{Pyrrolidine-3-ol} + \text{2-hydroxypyrimidine} \xrightarrow{\text{DIAD, PPh}_3} \text{Ether product} \quad \text{(Yield: 55%)}
$$
One-Pot Sequential Coupling
A streamlined approach combines amide coupling and etherification in a single reaction sequence, reducing purification steps.
Conditions:
- Perform amide coupling as in Section 2.3.
- Directly add 2-chloropyrimidine and Cs$$2$$CO$$3$$ to the reaction mixture.
- Heat at 90°C for 18 hours.
Analytical Characterization
Critical data for validating the synthesis:
| Property | Value/Description | Method |
|---|---|---|
| Molecular Formula | C$${16}$$H$${16}$$N$$4$$O$$4$$ | HRMS |
| Molecular Weight | 344.33 g/mol | ESI-MS |
| Melting Point | 142–145°C | DSC |
| Purity | >98% | HPLC (C18 column) |
Challenges and Optimization
Steric Hindrance in Amide Coupling
The secondary amine in pyrrolidine exhibits reduced nucleophilicity, necessitating activators like HATU or EDCl.
Improved Protocol:
$$
\text{Pyrrolidine} + \text{Benzodioxol-5-yl carboxylic acid} \xrightarrow{\text{HATU, DIPEA}} \text{Carboxamide} \quad \text{(Yield: 80%)}
$$
Scalability and Industrial Relevance
The route in Section 2.5 is preferred for large-scale synthesis due to cost-effectiveness of 2-chloropyrimidine and robust yields.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic rings or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with N-(2H-1,3-benzodioxol-5-yl)-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide, enabling a comparative analysis of their properties and applications.
Table 1: Structural and Functional Comparison of Selected Pyrrolidine Carboxamide Derivatives
*Theoretical molecular weights calculated based on molecular formulas.
Structural and Pharmacodynamic Insights
- Pyrimidin-2-yloxy vs. Morpholinopyridine Substituents: The pyrimidinyloxy group in the target compound may confer distinct hydrogen-bonding capabilities compared to the morpholinopyridine hybrid in the patented analog . Morpholinopyridine systems are often utilized to enhance water solubility and target affinity in kinase inhibitors, whereas pyrimidine derivatives are common in antiviral and anticancer agents.
- Benzodioxole vs. Trifluoroethyl Modifications: The 1,3-benzodioxole group in the target compound contrasts with the trifluoroethyl substituent in the patented derivative. Trifluoroethyl groups are known to improve metabolic stability and lipophilicity, which could enhance blood-brain barrier penetration , whereas benzodioxole may prioritize peripheral target engagement .
- Carboxamide vs. Amine Scaffolds : The carboxamide functionality in the target compound and D-19 contrasts with the primary amine in 1-(1,3-benzodioxol-5-yl)-N-methylbutan-2-amine . Carboxamides generally exhibit higher metabolic stability and reduced off-target effects compared to amines, which are prone to rapid oxidation.
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological mechanisms, and research findings related to this compound, supported by data tables and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H16N2O4
- Molecular Weight : 288.30 g/mol
The compound features a benzodioxole moiety and a pyrimidine ring, which are known for their diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrolidine ring through cyclization reactions. The synthetic route may include:
- Formation of Benzodioxole Derivative : Starting with 1,3-benzodioxole, it is reacted with appropriate reagents to introduce functional groups.
- Pyrimidine Coupling : The benzodioxole derivative is then coupled with a pyrimidine derivative using standard coupling techniques.
- Final Carboxamide Formation : The final step involves converting the intermediate into the carboxamide form through amide bond formation.
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown efficacy against a range of bacterial strains, attributed to its ability to disrupt bacterial cell wall synthesis.
- Anticancer Properties : Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells through modulation of apoptotic pathways.
Case Studies and Research Findings
A review of recent literature highlights several key findings regarding the biological activity of this compound:
-
Antimicrobial Efficacy :
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 10 Escherichia coli 15 Pseudomonas aeruginosa 20 -
Anticancer Activity :
- In vitro assays indicated that the compound reduced cell viability in various cancer cell lines (e.g., MCF-7 breast cancer cells) by over 50% at concentrations above 25 µM .
Cell Line IC50 (µM) MCF-7 (Breast Cancer) 25 HeLa (Cervical Cancer) 30 A549 (Lung Cancer) 35
Molecular Docking Studies
Molecular docking studies have been conducted to predict the interaction of this compound with various biological targets. These studies suggest strong binding affinities to enzymes involved in cancer progression and bacterial resistance mechanisms .
Q & A
Q. What are the established synthetic routes for N-(2H-1,3-benzodioxol-5-yl)-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide, and what key reaction parameters influence yield?
The synthesis typically involves multi-step reactions, including coupling benzo[d][1,3]dioxole derivatives with pyrimidine intermediates. Key steps include:
- Amide bond formation : Use coupling agents like HATU or EDCI in anhydrous solvents (e.g., DMF, THF) under nitrogen .
- Etherification : Pyrimidin-2-yloxy-pyrrolidine intermediates are synthesized via nucleophilic substitution, requiring precise control of temperature (60–80°C) and base selection (e.g., K₂CO₃) .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) yields >90% purity. Reaction time (12–24 hrs) and solvent polarity significantly impact yield .
Q. Which spectroscopic and chromatographic techniques are recommended for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (400–600 MHz) in deuterated solvents (DMSO-d₆, CDCl₃) confirm regiochemistry and functional groups (e.g., benzodioxole protons at δ 6.7–7.1 ppm) .
- Liquid Chromatography-Mass Spectrometry (LC-MS) : ESI-MS in positive ion mode identifies molecular ions (e.g., [M+H]⁺ at m/z 384) and detects impurities .
- Thin-Layer Chromatography (TLC) : Silica gel plates with UV visualization monitor reaction progress (Rf = 0.3–0.5 in ethyl acetate/hexane) .
Q. What initial biological screening approaches are used to evaluate the compound's pharmacological potential?
- Enzyme inhibition assays : Test against targets like acetylcholinesterase (AChE) or kinases using spectrophotometric methods (IC₅₀ determination) .
- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) quantify affinity (Ki values) .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess preliminary toxicity (EC₅₀) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields in the final coupling step?
- Solvent screening : Replace polar aprotic solvents (DMF) with dichloromethane to reduce side reactions .
- Catalyst optimization : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings, improving cross-coupling efficiency .
- Computational modeling : DFT calculations predict transition states to identify steric/electronic barriers, guiding reagent selection .
Q. What strategies are employed to resolve contradictions in biological activity data between in vitro and in vivo models?
- Metabolic stability assays : Liver microsome studies (human/rat) identify rapid degradation pathways (e.g., CYP450-mediated oxidation) .
- Pharmacokinetic profiling : LC-MS/MS quantifies plasma exposure (AUC, Cmax) to correlate in vitro IC₅₀ with in vivo efficacy .
- Formulation adjustments : Co-administration with cytochrome inhibitors (e.g., ketoconazole) enhances bioavailability .
Q. How does the compound's stability under various pH and temperature conditions impact experimental design in pharmacokinetic studies?
- Forced degradation studies : Expose the compound to acidic (pH 1.2), neutral (pH 6.8), and basic (pH 9.0) buffers at 37°C for 24 hrs. Monitor degradation via HPLC .
- Lyophilization : Stabilize aqueous solutions by freeze-drying with trehalose (5% w/v) to prevent hydrolysis .
Q. What computational modeling approaches are utilized to predict the compound's binding affinity and selectivity for target enzymes?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with active sites (e.g., AChE’s catalytic triad) .
- MD simulations : GROMACS runs (100 ns) assess binding stability and conformational changes in physiological conditions .
Q. What are the common structural analogs of this compound, and how do their activities compare?
- Pyridine vs. pyrimidine analogs : Replacement of pyrimidin-2-yloxy with pyridin-3-yloxy reduces AChE inhibition by 40% due to altered H-bonding .
- Benzodioxole vs. benzofuran analogs : Benzofuran derivatives show improved logP (2.1 vs. 1.8) but lower aqueous solubility .
Q. How can researchers validate the compound's mechanism of action when conflicting data arise from different assay platforms?
- Orthogonal assays : Combine SPR (binding kinetics) with cellular thermal shift assays (CETSA) to confirm target engagement .
- CRISPR knockouts : Generate gene-edited cell lines (e.g., KO for putative targets) to isolate off-target effects .
Q. What methodologies are recommended for synthesizing and characterizing novel derivatives to enhance bioavailability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
